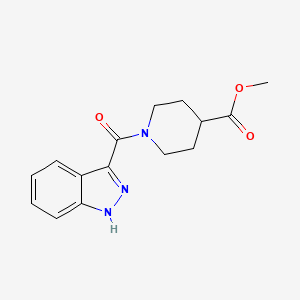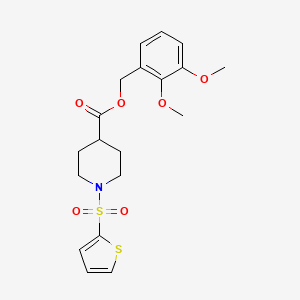![molecular formula C25H30N2O6S B7453040 [2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate](/img/structure/B7453040.png)
[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the class of sulfonamides and is also known as N-(2-(4-(piperidin-1-ylsulfonyl)phenethyl)-3-methylbutanoyl)-2-phenylacetamide.
Mecanismo De Acción
The mechanism of action of [2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of certain enzymes and receptors. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the growth of cancer cells by targeting certain receptors.
Biochemical and Physiological Effects:
[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have antimicrobial activity against certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate in lab experiments include its potential for drug development, its ability to inhibit certain enzymes and receptors, and its anti-inflammatory, antitumor, and antimicrobial properties. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on [2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and microbial infections. Another direction is to study the mechanism of action of this compound in more detail. Additionally, further research is needed to determine the safety and toxicity of this compound in vivo. Finally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective inhibitors of enzymes and receptors.
Métodos De Síntesis
The synthesis of [2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate involves the reaction of 4-piperidin-1-ylbenzenesulfonamide with 2-bromo-1-(4-(2-oxo-2-phenylethyl)phenyl)ethanone in the presence of a base. The resulting intermediate is then reacted with 3-methyl-2-oxobutanoic acid benzyl ester to yield the final product.
Aplicaciones Científicas De Investigación
[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antitumor, and antimicrobial properties. This compound has also been investigated for its ability to inhibit certain enzymes and receptors, making it a potential candidate for drug development.
Propiedades
IUPAC Name |
[2-oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6S/c1-18(2)23(26-24(29)20-9-5-3-6-10-20)25(30)33-17-22(28)19-11-13-21(14-12-19)34(31,32)27-15-7-4-8-16-27/h3,5-6,9-14,18,23H,4,7-8,15-17H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCGVFDWTOGONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-chlorophenyl)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B7452960.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B7452968.png)
![(E)-N-[(1E)-1-hydroxyimino-1-phenylpropan-2-yl]-3-phenylprop-2-en-1-imine oxide](/img/structure/B7452974.png)
![2-[[4-cyclohexyl-5-[(3-methoxyanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B7452977.png)

![[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] (E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7452987.png)
![[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7452990.png)
![5-(3,4-dimethoxyphenyl)-N,N-bis(2-methoxyethyl)-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7452998.png)
![[2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 2-(thiophene-2-carbonylamino)acetate](/img/structure/B7453006.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 1-benzyl-6-oxopyridazine-3-carboxylate](/img/structure/B7453016.png)

![5-[3-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-2-(oxolan-2-ylmethylimino)-1,3-thiazol-4-yl]-2-hydroxybenzamide](/img/structure/B7453027.png)
![4-bromo-N-[3-oxo-3-(3-piperidin-1-ylsulfonylanilino)propyl]benzamide](/img/structure/B7453035.png)